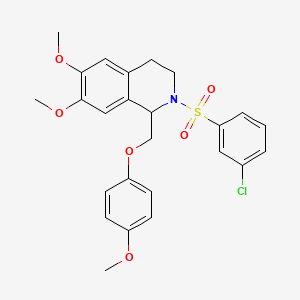
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C25H26ClNO6S and its molecular weight is 503.99. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Degradation of Organic Pollutants
Research by Husain and Husain (2007) highlights the use of redox mediators in enhancing the enzymatic degradation of recalcitrant organic pollutants in wastewater. This approach is significant in treating pollutants that are difficult to break down, improving the efficiency of enzymes such as laccases and peroxidases in the presence of redox mediators like 1-hydroxybenzotriazole and others. This methodology could potentially apply to the degradation or transformation of complex compounds, including tetrahydroisoquinoline derivatives, in environmental remediation efforts (Husain & Husain, 2007).
Antioxidant Capacity and Reactions
Ilyasov et al. (2020) review the ABTS/PP decolorization assay used to determine the antioxidant capacity of compounds, including detailed reaction pathways. While this study focuses on phenolic antioxidants, the methodologies and insights could be relevant for assessing the antioxidant potential of tetrahydroisoquinoline derivatives, given their structural complexity and potential for redox reactions (Ilyasov et al., 2020).
Tetrahydroisoquinolines in Therapeutics
Singh and Shah (2017) provide a comprehensive review of the therapeutic applications of tetrahydroisoquinoline derivatives from 2010 to 2015, covering various areas including cancer, malaria, and central nervous system disorders. This review underscores the "privileged scaffold" status of tetrahydroisoquinolines in drug discovery, highlighting their potential in developing treatments for a wide range of diseases. This context suggests that derivatives like "2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline" may also possess significant therapeutic potential, warranting further research into their biological activities (Singh & Shah, 2017).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-30-19-7-9-20(10-8-19)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-27(23)34(28,29)21-6-4-5-18(26)14-21/h4-10,13-15,23H,11-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMZTBPHKIFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chlorophenyl)sulfonyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2689101.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)
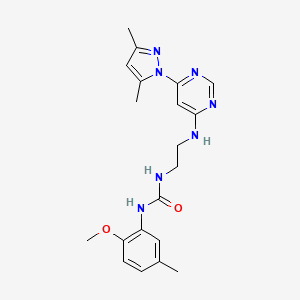
![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2689108.png)

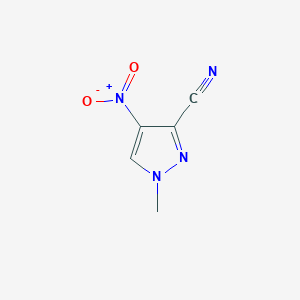
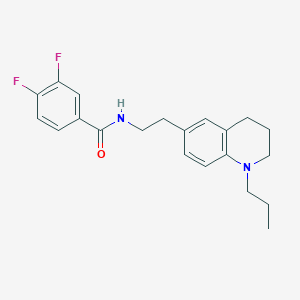
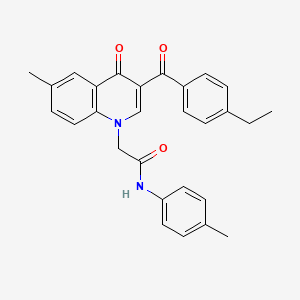
![N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide](/img/structure/B2689116.png)
![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)
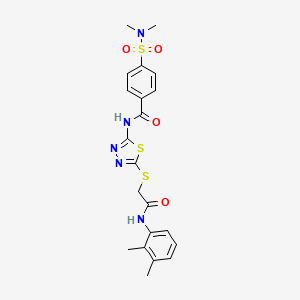
![3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B2689122.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2689123.png)